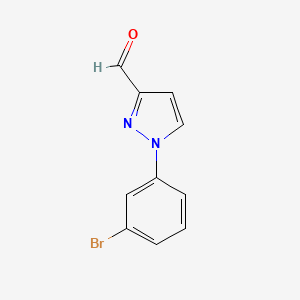

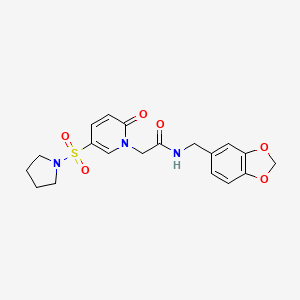

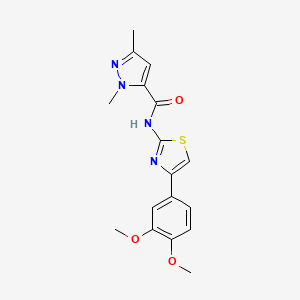

N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide” is a chemical compound that is widely used in scientific research for its diverse applications. It is a part of the 4-hydroxy-2-quinolones class of compounds, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of related compounds involves a triethylamine-mediated O-acylation reaction . This methodology is notable for its clean reaction profile and straightforward procedure . The yield of similar compounds has been reported to be as high as 90%, forming colorless crystals .Molecular Structure Analysis

The molecular structure of this compound and its analogs have been studied using spectroscopic and spectrometric analyses . These studies have enabled a comprehensive understanding of its molecular structure and thermal properties .Chemical Reactions Analysis

The chemical reactions involving this compound and its analogs have been explored in various studies . For instance, the reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and its analogs have been characterized using spectroscopic, spectrometric, and thermal analyses . For example, the yield of similar compounds has been reported to be as high as 90%, forming colorless crystals .Aplicaciones Científicas De Investigación

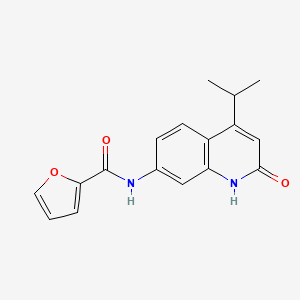

Synthesis and Tyrosinase Inhibition

A study demonstrates the ultrasound-mediated synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, highlighting their potent inhibition of the tyrosinase enzyme, which is much more effective than the standard kojic acid. This research signifies the compounds' potential in treating disorders related to melanin overproduction, such as hyperpigmentation. The innovative synthesis approach offers advantages such as simplicity, ambient temperature conditions, and high yield, indicating a promising method for developing tyrosinase inhibitors with significant applications in cosmetic and medical fields Nilam C. Dige et al., 2019.

Mecanismo De Acción

The 4-hydroxy-2-quinolones display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .

The biologically and pharmaceutical importance of quinones, the parent heterocycle, is based upon their utilities as drugs isolated from naturally occurring compounds . For example, quinines from Cinchona bark have been isolated from natural sources .

Various animals and bacterial species also produce compounds of the quinolone class such as those containing 2,4-dihydroxyquinoline . The first generation of quinolone drugs was developed after observations related to nalidixic acid .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-oxo-4-propan-2-yl-1H-quinolin-7-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-10(2)13-9-16(20)19-14-8-11(5-6-12(13)14)18-17(21)15-4-3-7-22-15/h3-10H,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBRSAPLKCUNJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2960937.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2960946.png)

![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2960953.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2960955.png)